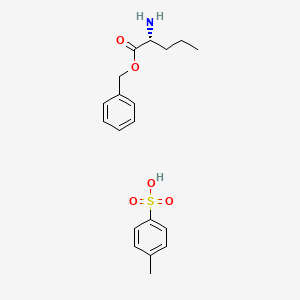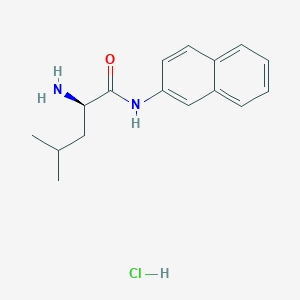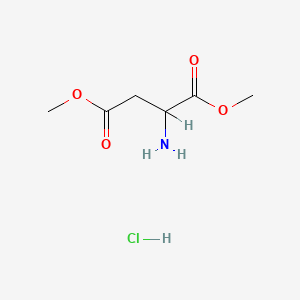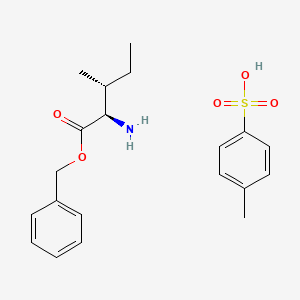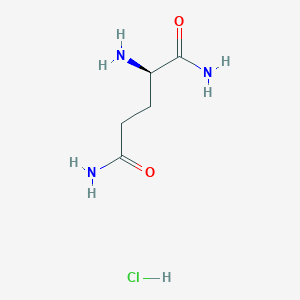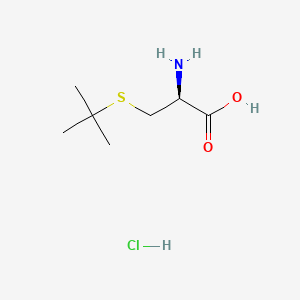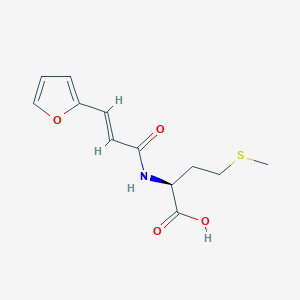
FA-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an acrylamide, a furan ring, and a methylthio group. The furan ring is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acrylamide is a vinyl group compound that can participate in various chemical reactions, particularly polymerization . The methylthio group (-SCH3) is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and acrylamide group would likely contribute to the compound’s aromaticity and resonance stability .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the acrylamide group could participate in polymerization reactions .科学的研究の応用
フェントン触媒
FA-Met-OHは、フェントン触媒の分野で使用されています。この化合物は、局所的な電子密度を低下させ、鉄サイトの電子構造を最適化することに重要な役割を果たし、速度決定段階であるH2O2の吸着とそれに続くペルオキシ結合の開裂反応を促進します {svg_1}.
ペロブスカイト太陽電池
This compoundは、ペロブスカイト太陽電池の効率を向上させるために使用されています。高品質なペロブスカイト薄膜を得るために、ペロブスカイトの結晶化を遅らせるために、多機能アミノ酸分子であるthis compoundをアンチ溶媒溶液に導入しました {svg_2}. This compound官能基とペロブスカイトの無配位金属カチオンとの相互作用により、ペロブスカイト薄膜の表面トラップ状態が減少するため、電荷再結合が抑制され、電荷輸送が向上します {svg_3}.
フッ素含有除草剤
検索結果では直接言及されていませんが、this compoundなどのフッ素含有化合物が除草剤の開発に使用されてきたことは注目に値します。世界中で認可されている除草剤の約25%が、少なくとも1つのフッ素原子を含んでいます {svg_4}.
作用機序
(S)-FAMB is believed to exert its therapeutic effects through a variety of mechanisms. One of these mechanisms is its ability to modulate the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. Additionally, (S)-FAMB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, and to induce the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects
(S)-FAMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are highly reactive molecules that can cause oxidative damage to cells. Additionally, (S)-FAMB has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, and to induce the production of anti-inflammatory cytokines. Furthermore, (S)-FAMB has been shown to inhibit the growth of tumors, and to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
The use of (S)-FAMB in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy and cost-effective to synthesize in the laboratory. Additionally, (S)-FAMB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various diseases and conditions. However, (S)-FAMB is not always stable in aqueous solutions, and may degrade over time. Additionally, (S)-FAMB is not always soluble in organic solvents, making it difficult to use in certain experiments.
将来の方向性
Despite its potential therapeutic and biomedical applications, (S)-FAMB has not yet been approved for use in humans or animals. Further research is needed to better understand the mechanism of action and to evaluate the safety and efficacy of (S)-FAMB in clinical trials. Additionally, (S)-FAMB could be used in combination with other compounds to create more effective and targeted treatments for various diseases and conditions. Finally, (S)-FAMB could be used to develop drug delivery systems that are able to transport drugs across cell membranes more effectively.
合成法
(S)-FAMB can be synthetically produced in the laboratory by a method known as reductive amination. This method involves the reaction of aldehydes and an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction of the aldehyde and the amine produces a Schiff base, which is then reduced by the reducing agent to form the desired product. This method is a relatively simple and cost-effective way to synthesize (S)-FAMB in the laboratory.
特性
IUPAC Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWWYXHMBWCPB-YEZKRMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

